![molecular formula C30H25N3O6 B613390 Fmoc-Trp-OSu CAS No. 84771-20-0](/img/structure/B613390.png)
Fmoc-Trp-OSu
Overview
Description
Fmoc-Trp-OSu is an amino acid derivative used in peptide synthesis. It is a derivative of the amino acid tryptophan, and is an important building block for peptide synthesis. Fmoc-Trp-OSu is a versatile and powerful tool for many synthetic and biochemical applications. It is widely used in peptide synthesis, drug discovery, and protein engineering.
Scientific Research Applications
Synthesis of Antibacterial Peptidomimetics
Fmoc-Trp-OSu is utilized in the synthesis of short antibacterial peptidomimetics. These compounds mimic the structure of peptides that can destroy or inhibit the growth of bacteria. The use of Fmoc-Trp-OSu in solid-phase peptide synthesis (SPPS) allows for the creation of amphipathic antimicrobial peptidomimetics with enhanced proteolytic stability and specific intracellular targeting mechanisms .
Solid Phase Peptide Synthesis (SPPS)
In SPPS, Fmoc-Trp-OSu plays a critical role as a building block for peptides. It is particularly useful when unnatural modifications or site-specific tags are required. This method is essential for producing peptides for various studies, including biological tests, NMR structural research, and interaction studies between peptides and other molecules .
Drug Delivery Systems
The derivative of Fmoc-Trp-OSu, Fmoc-Trp(Boc)-OH, has been investigated for its ability to form nanoparticles. These nanoparticles have potential applications in drug delivery systems, particularly for anti-cancer drugs. The self-assembly properties of these nanoparticles allow for the encapsulation and targeted delivery of therapeutic agents .
Development of New Antibiotics
The resistance to traditional antibiotics is a growing concern, and Fmoc-Trp-OSu contributes to the development of new classes of antibiotics. By incorporating Fmoc-Trp-OSu into the structure of antimicrobial peptides, researchers aim to create more effective and stable antibiotics .
Proteolytic Stability Enhancement
One of the significant challenges in peptide therapeutics is their susceptibility to proteolytic degradation. Fmoc-Trp-OSu is used to enhance the proteolytic stability of peptides, making them more viable as therapeutic agents .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O6/c34-27-13-14-28(35)33(27)39-29(36)26(15-18-16-31-25-12-6-5-7-19(18)25)32-30(37)38-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,24,26,31H,13-15,17H2,(H,32,37)/t26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQYTEPUEUNBOM-SANMLTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679810 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Trp-OSu | |
CAS RN |
84771-20-0 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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